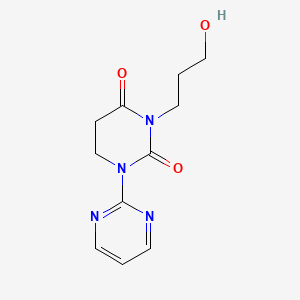
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine is a heterocyclic compound that features a dihydropyrimidine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is often catalyzed by acids or other catalysts under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. For its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in pathogens. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(quinolin-4-yl)ethane-1,2-diamine: This compound also exhibits antimicrobial and anti-inflammatory properties but has a different core structure.
Dihydropyrimidinones: These compounds share a similar dihydropyrimidine core and are used in various medicinal applications.
Uniqueness
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H13N5 |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-(2-aminoethylimino)-1-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H13N5/c1-12-5-2-6(9)11-7(12)10-4-3-8/h2,5H,3-4,8H2,1H3,(H2,9,10,11) |
Clé InChI |
LSEZUZWXRJIIJC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=NC1=NCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)

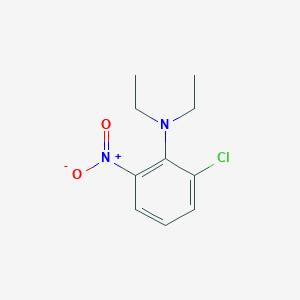
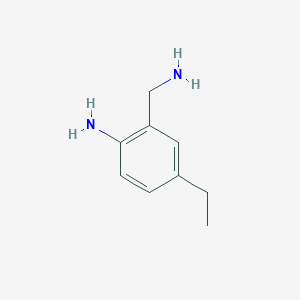
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
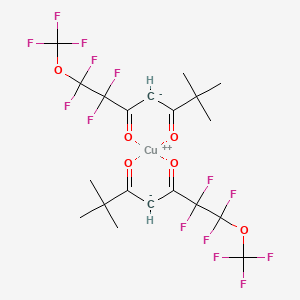
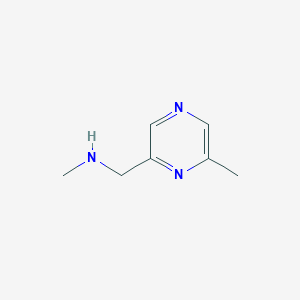
![8-Bromo-3,6-dichloroimidazo[1,2-b]pyridazine](/img/structure/B13114491.png)
![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
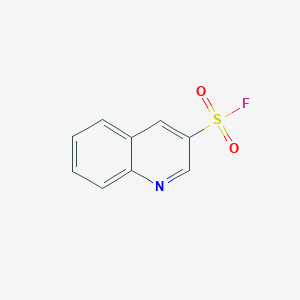
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
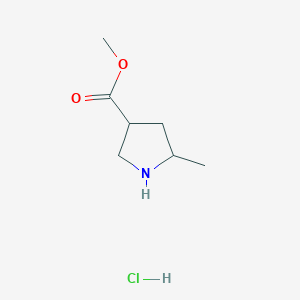
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
